molecular formula C8H19NO3Si B069452 tert-Butyl (trimethylsilyl)oxycarbamate CAS No. 164169-42-0

tert-Butyl (trimethylsilyl)oxycarbamate

Cat. No. B069452
CAS RN: 164169-42-0
M. Wt: 205.33 g/mol
InChI Key: ZCVCDXMYYQUTPG-UHFFFAOYSA-N
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Description

Tert-butyl (trimethylsilyl)oxycarbamate, commonly known as Boc-OSu, is a chemical compound used in organic synthesis. It is a versatile reagent that is widely used in peptide synthesis, drug discovery, and other research applications. Boc-OSu is a derivative of tert-butyl carbamate, and its use in chemical reactions has gained popularity in recent years due to its ease of handling and compatibility with a wide range of functional groups.

Mechanism of Action

Boc-OSu acts as a carbonylating agent, reacting with amino groups to form carbamate derivatives. The reaction is reversible, and the carbamate group can be easily removed under mild conditions to reveal the free amino group. This property makes Boc-OSu a useful protecting group in peptide synthesis.
Biochemical and Physiological Effects
Boc-OSu is a non-toxic compound and does not have any known biochemical or physiological effects. However, it should be handled with care due to its irritant properties.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-OSu in lab experiments include its ease of handling, compatibility with a wide range of functional groups, and its ability to act as a protecting group in peptide synthesis. However, the reagent has some limitations, including its tendency to form side products and its sensitivity to acidic conditions.

Future Directions

There are several future directions for the use of Boc-OSu in scientific research. One area of interest is the development of new protecting groups that can be used in peptide synthesis. Another direction is the development of new reagents that can be used in conjunction with Boc-OSu to enhance the efficiency and selectivity of chemical reactions. Finally, there is a need for further research into the mechanism of action of Boc-OSu and its derivatives to better understand their properties and potential applications.
Conclusion
In conclusion, Boc-OSu is a versatile reagent that has found widespread use in scientific research, particularly in the field of peptide synthesis. Its ease of handling, compatibility with a wide range of functional groups, and ability to act as a protecting group make it a valuable tool in chemical synthesis. Further research into the properties and potential applications of Boc-OSu and its derivatives is needed to fully understand their capabilities and limitations.

Synthesis Methods

The synthesis of Boc-OSu involves the reaction of tert-butyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction produces Boc-OSu as a white crystalline solid, which is then purified by recrystallization. The synthesis of Boc-OSu is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

Boc-OSu has found widespread use in scientific research, particularly in the field of peptide synthesis. Peptides are short chains of amino acids that play important roles in biological processes such as signaling, regulation, and defense. Boc-OSu is used as a protecting group during peptide synthesis to prevent unwanted reactions and ensure the desired amino acid sequence. The reagent is also used in the synthesis of other bioactive compounds such as small molecules and natural products.

properties

CAS RN

164169-42-0

Product Name

tert-Butyl (trimethylsilyl)oxycarbamate

Molecular Formula

C8H19NO3Si

Molecular Weight

205.33 g/mol

IUPAC Name

tert-butyl N-trimethylsilyloxycarbamate

InChI

InChI=1S/C8H19NO3Si/c1-8(2,3)11-7(10)9-12-13(4,5)6/h1-6H3,(H,9,10)

InChI Key

ZCVCDXMYYQUTPG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NO[Si](C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NO[Si](C)(C)C

synonyms

Carbamic acid, [(trimethylsilyl)oxy]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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